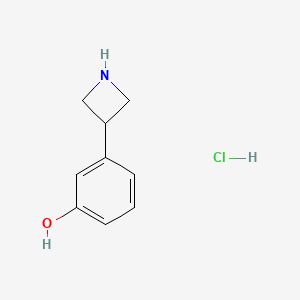
Methyl 2-(1-cyanocyclobutyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-cyanocyclobutyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with a 1-cyanocyclobutyl substituent on the second carbon of the benzoate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-cyanocyclobutyl)benzoate typically involves the esterification of 2-(1-cyanocyclobutyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-(1-cyanocyclobutyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 2-(1-cyanocyclobutyl)benzoic acid.
Reduction: 2-(1-cyanocyclobutyl)benzyl alcohol.
Substitution: 2-(1-cyanocyclobutyl)-4-bromobenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(1-cyanocyclobutyl)benzoate is used as a precursor in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is used to study the interactions of benzoate derivatives with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-cyanocyclobutyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The presence of the cyanocyclobutyl group enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(1-cyanocyclopropyl)benzoate
- Methyl 2-(1-cyanocyclopentyl)benzoate
- Methyl 2-(1-cyanocyclohexyl)benzoate
Comparison: Methyl 2-(1-cyanocyclobutyl)benzoate is unique due to the presence of the four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. Compared to its cyclopropyl and cyclopentyl analogs, the cyclobutyl derivative exhibits different reactivity and binding characteristics. The increased ring strain in the cyclobutyl ring can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
methyl 2-(1-cyanocyclobutyl)benzoate |
InChI |
InChI=1S/C13H13NO2/c1-16-12(15)10-5-2-3-6-11(10)13(9-14)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3 |
InChI-Schlüssel |
FNSQENYXHQMRRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C2(CCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)
![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
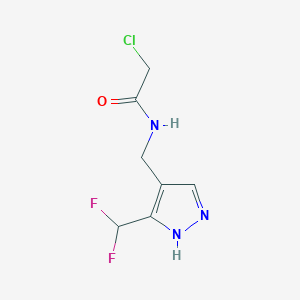
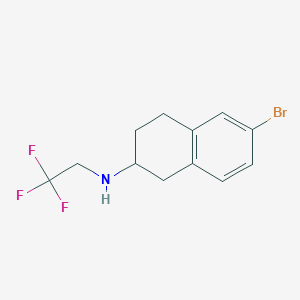
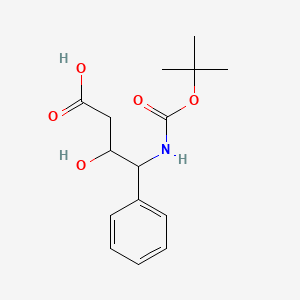
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
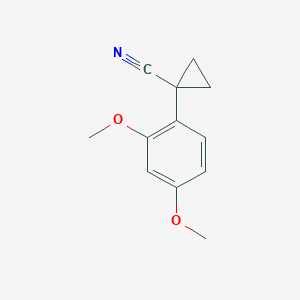
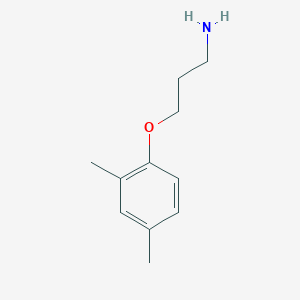
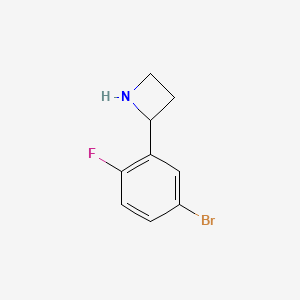
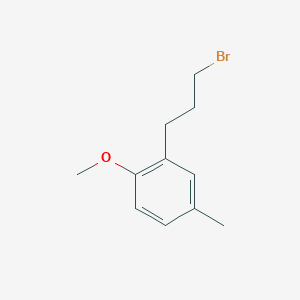
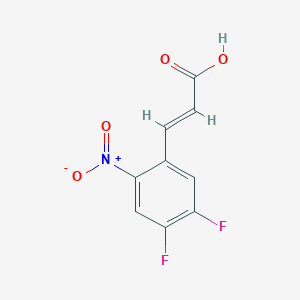

![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
